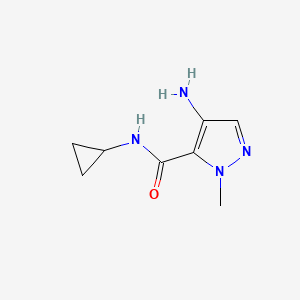
4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism, and its activation has been shown to have potential therapeutic benefits in a variety of metabolic diseases, including type 2 diabetes, obesity, and cancer.
作用機序
4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that mimics the effects of AMP. This leads to increased phosphorylation of AMPK and its downstream targets, which in turn leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has been shown to have a variety of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, reduced hepatic glucose production, improved lipid metabolism, and increased mitochondrial biogenesis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is that it is a small molecule activator of AMPK, which makes it easier to administer and study than other AMPK activators such as exercise or metformin. Additionally, this compound has been shown to be highly selective for AMPK, which reduces the potential for off-target effects. However, one limitation of using this compound is that it is relatively unstable in solution, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of metabolic diseases or cancer. Another area of interest is the development of more stable analogs of this compound that could be used in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream effects on cellular metabolism and physiology.
合成法
The synthesis of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid with cyclopropylamine, followed by the addition of 4,6-dichloropyrimidine and the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of metabolic diseases, and its potential therapeutic benefits have been demonstrated in multiple studies. For example, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as to reduce hepatic glucose production and improve lipid metabolism in animal models of type 2 diabetes. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
特性
IUPAC Name |
4-amino-N-cyclopropyl-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-7(6(9)4-10-12)8(13)11-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBUPKOUNRVSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

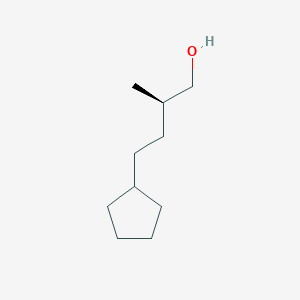
![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)
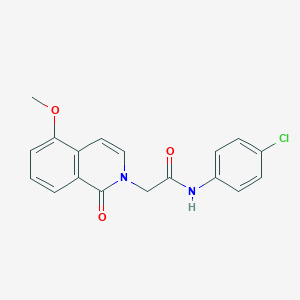
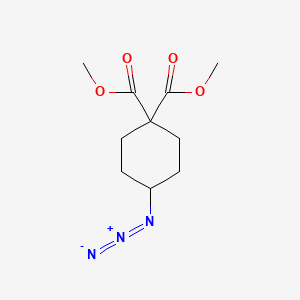
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)
![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)
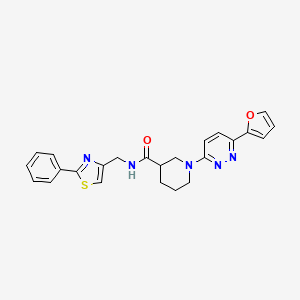
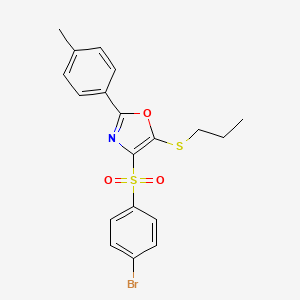
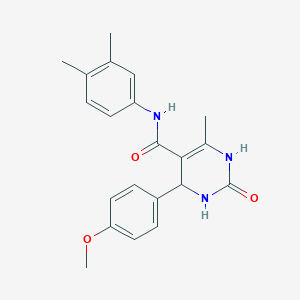
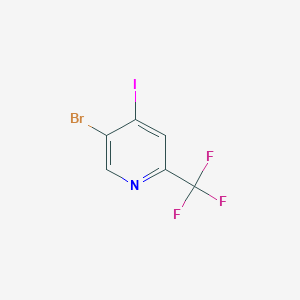
![1-[(2,4-Difluorophenyl)methyl]triazole](/img/structure/B2452953.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2452954.png)

![2-[2-Oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2452961.png)